molecular formula C9H14N4O B1314554 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide CAS No. 666235-33-2

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Cat. No. B1314554
CAS RN: 666235-33-2
M. Wt: 194.23 g/mol
InChI Key: FDWHOJIUCDZERN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, often involves the use of aminopyrazoles as building blocks. These compounds are advantageous frameworks that can provide useful ligands for receptors or enzymes .


Chemical Reactions Analysis

Aminopyrazoles, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .

Scientific Research Applications

Oncology: FGFR Inhibitors

5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: derivatives have been explored as potential pan-FGFR covalent inhibitors. These compounds target the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The derivatives show promise in inhibiting both wild-type FGFRs and gatekeeper mutants, offering a pathway to overcome drug resistance in cancer therapy .

Pharmaceutical Chemistry: Drug Synthesis

This compound serves as a building block in the synthesis of more complex molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential analgesic, anti-inflammatory, and antimalarial properties, as well as activity against a range of other conditions .

Material Science: Optical Performance Enhancement

In material science, 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has been used to enhance the structural and optical performance of novel materials. Its incorporation into certain compounds can lead to improved properties, which are crucial for developing advanced materials with specific applications .

Agricultural Chemistry: Insecticidal Activity

The compound has been investigated for its insecticidal activity. It can be used to develop new pesticides that are more effective and potentially less harmful to the environment. This application is particularly important for sustainable agriculture and food security .

Green Chemistry: Catalyst Development

Researchers have utilized 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in the development of catalysts for green chemistry applications. These catalysts can facilitate environmentally friendly chemical reactions, contributing to the creation of sustainable processes in the chemical industry .

Energetic Materials: High-Density Compounds

Derivatives of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide have been studied for their potential use in energetic materials. These compounds can lead to the development of high-density materials with greater insensitivity and thermal stability, which are desirable characteristics for safe and efficient energy storage .

Future Directions

The future directions for research on “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential as inhibitors of chorismate mutase . Additionally, the design and synthesis of aminopyrazole-based compounds as active agents in different therapeutic areas, particularly as anticancer/anti-inflammatory compounds, could be a promising direction .

properties

IUPAC Name

5-amino-1-cyclopentylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWHOJIUCDZERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470797
Record name 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

666235-33-2
Record name 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

85 ml of 30% strength hydrogen peroxide solution are added to a solution of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (6.74 g, 38.3 mmol) in a mixture of 300 ml of ethanol and 371 ml of concentrated aqueous ammonia solution at room temperature and stirred at room temperature overnight. The nonaqueous solvents are then stripped off in a rotary evaporator. The product precipitates as solid from the remaining mixture and is filtered off with suction, washed with diethyl ether and dried under high vacuum.
Quantity
0 (± 1) mol
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Reaction Step One
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6.74 g
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reactant
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300 mL
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Reaction Step One
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371 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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